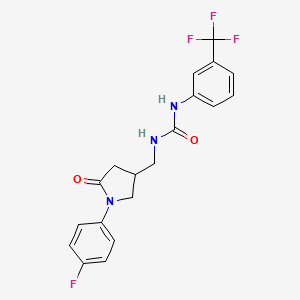

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4N3O2/c20-14-4-6-16(7-5-14)26-11-12(8-17(26)27)10-24-18(28)25-15-3-1-2-13(9-15)19(21,22)23/h1-7,9,12H,8,10-11H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGUSIANLLPMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Core Structures and Substituents of Comparable Compounds

Key Observations :

Table 2: Molecular Weights and Yields of Analogs

| Compound ID/Name | Molecular Weight ([M+H]+) | Yield (%) | |

|---|---|---|---|

| Target Compound* | ~409.3 (calculated) | N/A | |

| 11e () | 534.1 | 86.7 | |

| Compound 14 () | Not reported | N/A | |

| Aprepitant () | 534.4 | N/A |

*Molecular weight calculated based on formula.

Key Observations :

- The target compound’s lower molecular weight (~409 vs. 534 for 11e) may enhance membrane permeability.

- High yields for urea-linked analogs (e.g., 11e: 86.7%) suggest robust synthetic routes for such derivatives .

Pharmacokinetic Considerations

- Solubility : The pyrrolidin-5-one core may improve aqueous solubility compared to thiazole derivatives (e.g., 11e) due to increased polarity.

- Metabolic stability : Fluorine and trifluoromethyl groups generally reduce oxidative metabolism, extending half-life .

Q & A

Q. What are the optimal synthetic routes for 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves:

Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives with 4-fluorophenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

Urea Linkage : Coupling the pyrrolidinone intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Conditions :

- Strict temperature control during isocyanate coupling to prevent polymerization.

- Use of moisture-free solvents to avoid hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrrolidinone ring : Confirm δ ~2.5–3.5 ppm (CH₂ groups) and δ ~4.0–4.5 ppm (N–CH₂– linkage) .

- Urea NH : Broad singlet at δ ~6.5–7.0 ppm (exchange with D₂O) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (urea C=O) and ~1700 cm⁻¹ (pyrrolidinone C=O) .

- HRMS : Exact mass calculation for C₁₉H₁₆F₄N₃O₂ (M+H⁺: 394.1178) to confirm molecular ion .

Q. What preliminary in vitro assays are recommended to assess its potential as an enzyme inhibitor or receptor modulator?

Methodological Answer:

- Enzyme Inhibition :

- Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .

- Include positive controls (e.g., known inhibitors) and measure kinetics (Km/Vmax) to assess mode of inhibition .

- Receptor Binding : Radioligand displacement assays (e.g., orexin receptors) with membrane preparations and scintillation counting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethylphenyl group in target binding affinity?

Methodological Answer:

- Analog Synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -OCH₃ and compare bioactivity .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify hydrophobic interactions mediated by -CF₃ .

- Free Energy Calculations : Use molecular dynamics (MD) to quantify binding energy contributions of -CF₃ via MM/GBSA .

Example SAR Data Table :

| Substituent (R) | IC₅₀ (Enzyme X, µM) | LogP |

|---|---|---|

| -CF₃ | 0.45 | 3.2 |

| -Cl | 1.20 | 2.8 |

| -OCH₃ | 5.60 | 2.1 |

Q. What strategies are effective in resolving conflicting bioactivity data between enzymatic inhibition assays and cellular models for this compound?

Methodological Answer:

- Permeability Assessment : Measure logD (octanol/water) and use Caco-2 assays to evaluate cellular uptake .

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that reduces cellular efficacy .

- Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Q. What computational methods are suitable for predicting the binding mode of this urea derivative with orexin receptors, based on structural analogs?

Methodological Answer:

- Homology Modeling : Build receptor models using templates (e.g., PDB: 6TO7) if crystal structures are unavailable .

- Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between urea NH and receptor Asp residues .

- Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, H-bond acceptors) using Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.